molecular formula C11H13BrFNZn B14879269 4-Fluoro-2-[(1-pyrrolidino)methyl]phenylZinc bromide

4-Fluoro-2-[(1-pyrrolidino)methyl]phenylZinc bromide

Cat. No.: B14879269
M. Wt: 323.5 g/mol
InChI Key: OCXGNWZZZFJFEK-UHFFFAOYSA-M
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Description

4-Fluoro-2-[(1-pyrrolidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-[(1-pyrrolidino)methyl]phenylzinc bromide typically involves the reaction of 4-fluoro-2-[(1-pyrrolidino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[(1-pyrrolidino)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

4-Fluoro-2-[(1-pyrrolidino)methyl]phenylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. Its applications include:

Mechanism of Action

The mechanism of action of 4-fluoro-2-[(1-pyrrolidino)methyl]phenylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation with a boronic acid, and finally reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic acid substrate.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 4-fluoro-2-[(1-pyrrolidino)methyl]phenylzinc bromide offers unique advantages in terms of reactivity and selectivity in cross-coupling reactions. Its fluorine substitution enhances its stability and reactivity, making it a preferred choice for synthesizing complex organic molecules .

Properties

Molecular Formula

C11H13BrFNZn

Molecular Weight

323.5 g/mol

IUPAC Name

bromozinc(1+);1-[(3-fluorobenzene-6-id-1-yl)methyl]pyrrolidine

InChI

InChI=1S/C11H13FN.BrH.Zn/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13;;/h3,5,8H,1-2,6-7,9H2;1H;/q-1;;+2/p-1

InChI Key

OCXGNWZZZFJFEK-UHFFFAOYSA-M

Canonical SMILES

C1CCN(C1)CC2=[C-]C=CC(=C2)F.[Zn+]Br

Origin of Product

United States

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